molecular formula C12H11ClN2OS2 B2789309 5-(((3-Chlorophenyl)amino)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 1025619-32-2

5-(((3-Chlorophenyl)amino)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2789309
CAS RN: 1025619-32-2
M. Wt: 298.8
InChI Key: VDXWSOSOUPIPSZ-JXMROGBWSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. It also has a 3-chlorophenyl group attached to the nitrogen atom and an ethyl group attached to the 3-position of the thiazolidinone ring .


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions would depend on the substituents present on the thiazolidinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the 3-chlorophenyl group and the ethyl group would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involved a six-step process starting from 4-chlorobenzoic acid. Among the derivatives obtained, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with various biological activities. While the specific antibacterial and antifungal effects of 5-(((3-Chlorophenyl)amino)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one need further investigation, its structural features make it an interesting candidate for such applications .

Tumor Cell Growth Inhibition

In related work, researchers synthesized a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth. Although not directly related to our compound, this highlights the potential of thiadiazole derivatives in cancer research .

Indole Derivatives

Interestingly, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride yielded tricyclic indole compounds. While this specific reaction doesn’t involve our compound directly, it underscores the broader significance of indole derivatives in medicinal chemistry .

Phenolic Hydroxyl Group Enhancement

Compounds with a phenolic hydroxyl group at the C-5 position of the indole moiety have shown enhanced activity. This information could guide further exploration of our compound’s potential applications .

Mechanism of Action

The mechanism of action of thiazolidinones can vary widely depending on their structure and the biological target. Some thiazolidinones are known to have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Thiazolidinones are a focus of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new thiazolidinone derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

5-[(3-chlorophenyl)iminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c1-2-15-11(16)10(18-12(15)17)7-14-9-5-3-4-8(13)6-9/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOSGCIKUJEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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